Acid red 119

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

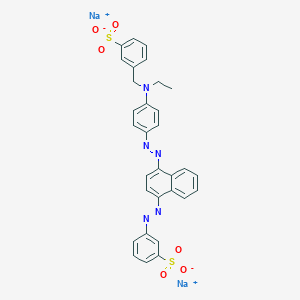

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVRMLIQVFLPE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890000 |

Source

|

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-06-9, 12220-20-1 |

Source

|

| Record name | Acid Red 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 119

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, also known by its Colour Index name C.I. 262085 and CAS number 12220-20-1, is a synthetic anionic dye belonging to the di-azo class of compounds. Its molecular structure features two azo (-N=N-) groups, which are responsible for its characteristic red color. The presence of sulfonic acid groups confers water solubility and allows it to be classified as an acid dye. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a general synthesis protocol, and an exploration of its biological interactions, with a focus on its toxicological profile. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | References |

| IUPAC Name | disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | [1] |

| Synonyms | C.I. This compound, C.I. 262085, Acid Red V, Weak Acid Red Brown V | [2][3] |

| CAS Number | 12220-20-1 (primary), 70210-06-9 | [2][3][4][5] |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [2][4][6] |

| Molecular Weight | 637.67 g/mol | [2][3][4] |

| Appearance | Red to dark red powder | [6] |

| Solubility | Soluble in water and alcohol; Insoluble in ether. | [6] |

| Stability | Stable under acidic pH conditions; less stable in alkaline environments. | [6] |

| Melting Point | >320 °C | [7] |

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, general characteristics for azo dyes can be inferred.

-

UV-Vis Spectroscopy: Azo dyes characteristically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. For a similar red azo dye, Acid Red B, the maximum absorption peak (λmax) is observed at 510 nm in the visible region, with other strong absorption peaks in the ultraviolet range (250-350 nm). These absorptions are attributed to π-π* and n-π* electronic transitions within the benzene (B151609) rings and azo bonds.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of an azo dye would be expected to show characteristic peaks for its functional groups. Key absorptions would include those for N=N stretching (azo group), C-H stretching and bending from the aromatic rings, S=O stretching from the sulfonate groups, and C-N stretching.[9][10][11]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is a multi-step process involving two diazotization and two azo coupling reactions.[2] The general procedure is as follows:

-

First Diazotization: 3-Aminobenzenesulfonic acid is diazotized by reacting it with a cold, acidic solution of sodium nitrite (B80452). This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt.

-

First Azo Coupling: The diazonium salt of 3-aminobenzenesulfonic acid is then coupled with naphthalen-1-amine.

-

Second Diazotization: The product from the first coupling reaction, which now contains a primary aromatic amine group from the naphthalen-1-amine moiety, is subjected to a second diazotization reaction under similar cold, acidic conditions.

-

Second Azo Coupling: The resulting di-azo diazonium salt is finally coupled with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid to yield the final product, this compound.

A detailed, generalized experimental protocol for the synthesis of azo dyes is provided below. Specific quantities and reaction conditions would need to be optimized for the synthesis of this compound.

Diazotization of an Aromatic Amine:

-

A primary aromatic amine is dissolved or suspended in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the amine solution, maintaining the low temperature.

-

The reaction is stirred for a period of time to ensure complete formation of the diazonium salt.

Azo Coupling with a Coupling Component (e.g., a Naphthol or Aromatic Amine):

-

The coupling component is dissolved in an appropriate solvent (e.g., an alkaline solution for phenols/naphthols or an acidic solution for amines).

-

The solution of the coupling component is also cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.

-

The resulting azo dye often precipitates out of the solution and can be collected by filtration, washed, and dried.[12][13][14][15][16][17]

Below is a workflow diagram illustrating the general synthesis of a di-azo dye.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. usbio.net [usbio.net]

- 6. chembk.com [chembk.com]

- 7. aksci.com [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. researchgate.net [researchgate.net]

- 11. instanano.com [instanano.com]

- 12. benchchem.com [benchchem.com]

- 13. journalpsij.com [journalpsij.com]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. cuhk.edu.hk [cuhk.edu.hk]

- 17. ijorarjournal.com [ijorarjournal.com]

Acid Red 119 molecular structure and formula.

An In-depth Technical Guide to Acid Red 119

This technical guide provides a comprehensive overview of this compound, a disazo acid dye, tailored for researchers, scientists, and professionals in drug development. The document details its molecular structure, chemical formula, physicochemical properties, and synthesis, and includes a diagrammatic representation of its manufacturing workflow.

Molecular Structure and Formula

This compound is a complex disazo dye. Its chemical structure is characterized by two azo groups (-N=N-) that connect aromatic rings. The molecule also contains sulfonic acid groups, which impart water solubility and are characteristic of acid dyes.

Molecular Formula: C₃₁H₂₅N₅Na₂O₆S₂

IUPAC Name: disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate[1]

Molecular Weight: 637.67 g/mol [2]

CAS Numbers: 12220-20-1, 70210-06-9[1][2]

Chemical Class: Diazo[3]

Below is a two-dimensional representation of the molecular structure of this compound.

Physicochemical and Quality Parameters

The following table summarizes the key quantitative data for this compound, including its general properties and fastness ratings, which are crucial for its application in various industries.

| Parameter | Value | Reference |

| Physical Appearance | Red Powder | [3] |

| Hue | Bordeaux | [3] |

| Solubility | Soluble in water | [3] |

| Dye Content | >98% | [3] |

| Light Fastness | 4 | [3] |

| Washing Fastness | 5 | [3] |

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process involving diazotization and coupling reactions. A generalized workflow for its manufacturing is outlined below. This process starts with the diazotization of an aromatic amine, followed by a series of coupling reactions to build the final complex dye molecule.

Experimental Protocols

General Synthesis Protocol (Illustrative)

Objective: To synthesize this compound through a sequence of diazotization and coupling reactions.

Materials:

-

3-Aminobenzenesulfonic acid

-

Naphthalen-1-amine

-

3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

First Diazotization: Dissolve 3-Aminobenzenesulfonic acid in a sodium carbonate solution. Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Acidify the mixture with hydrochloric acid to form the first diazonium salt.

-

First Coupling: Prepare a solution of Naphthalen-1-amine. Slowly add the diazonium salt solution from step 1 to the Naphthalen-1-amine solution while maintaining a low temperature to form the monoazo intermediate.

-

Second Diazotization: The monoazo intermediate is then subjected to a second diazotization reaction under similar conditions as in step 1 to activate it for the final coupling.

-

Second Coupling: Prepare a solution of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid. Add the diazonium salt of the monoazo intermediate from step 3 to this solution to form the final this compound dye.

-

Isolation and Purification: The resulting dye is then isolated from the reaction mixture, typically by salting out, followed by filtration and drying. Further purification may be necessary to achieve the desired dye content.

Note: This is a generalized procedure. Actual reaction conditions, such as temperature, pH, and reaction times, would need to be optimized for yield and purity.[2]

General Staining Protocol for Acid Dyes

Objective: To stain protein fibers (e.g., wool, silk, nylon) or biological specimens using an acid dye like this compound.

Materials:

-

This compound dye

-

Acetic acid or other weak acid

-

Textile material or deparaffinized tissue sections

-

Water bath or heating apparatus

-

Beakers and stirring equipment

Procedure:

-

Preparation of the Dye Bath: Prepare a solution of this compound in water. The concentration will depend on the desired shade intensity.

-

Acidification: Add a weak acid, such as acetic acid, to the dye bath to achieve an acidic pH. This is crucial for the binding of the acid dye to the substrate.

-

Staining: Immerse the material to be dyed (textile or tissue) into the dye bath. Gradually heat the bath to a temperature typically between 60-100°C and maintain for a specific duration (e.g., 30-60 minutes), with occasional stirring.

-

Rinsing: After staining, remove the material from the dye bath and rinse thoroughly with water to remove any unfixed dye.

-

Drying/Mounting: The stained material is then dried. For histological slides, this would be followed by dehydration and mounting.

Note: The exact temperature, time, and dye concentration will vary depending on the specific application and the substrate being stained.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and chemical properties of Acid Red 119 (C.I. 262085), a double azo dye. The information is curated for professionals in research, chemical synthesis, and drug development who may utilize this compound in their work. While primarily known as a textile and leather dye, its application as a biological stain suggests potential utility in broader research contexts.[1][2][3]

Chemical Properties and Identification

This compound is a red to dark red powder with good solubility in water and alcohol.[1][3] It is chemically classified as a double azo dye, indicating the presence of two -N=N- groups connecting aromatic moieties.[2][4]

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 262085 | [2] |

| CAS Number | 12220-20-1, 70210-06-9 | [2][5] |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [1][2] |

| Molecular Weight | 637.67 g/mol | [2][4] |

| Appearance | Red to dark red powder | [1][3] |

| Solubility | Soluble in water and alcohol | [1][3] |

| Purity (Commercial Grade) | >95% | [6] |

Synthesis Pathway

The industrial synthesis of this compound is a multi-step process involving two sequential diazotization and azo coupling reactions. The overall workflow is depicted in the diagram below. The process begins with the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with naphthalen-1-amine to form an intermediate monoazo dye. This intermediate is subsequently diazotized and coupled with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid to yield the final this compound product.[2]

Experimental Protocols

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the following represents a plausible, generalized procedure based on established methods for azo dye synthesis. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel under appropriate laboratory conditions.

Step 1: Synthesis of the Monoazo Intermediate

3.1.1. Diazotization of 3-Aminobenzenesulfonic Acid

-

In a suitable reaction vessel, prepare a solution of 3-aminobenzenesulfonic acid in water and sodium carbonate.

-

In a separate vessel, dissolve sodium nitrite (B80452) in water.

-

Cool both solutions to 0-5°C in an ice bath.

-

Slowly add the sodium nitrite solution to the 3-aminobenzenesulfonic acid solution while maintaining the temperature between 0-5°C and stirring vigorously.

-

To this mixture, add concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 5°C, to form the diazonium salt solution. The reaction is typically complete when a slight excess of nitrous acid is detectable with starch-iodide paper.

3.1.2. Azo Coupling with Naphthalen-1-amine

-

In a separate reaction vessel, dissolve naphthalen-1-amine in a suitable solvent.

-

Cool the naphthalen-1-amine solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the naphthalen-1-amine solution with constant stirring.

-

Maintain the temperature at 0-5°C and continue stirring for several hours to ensure the coupling reaction goes to completion. The formation of the monoazo intermediate is indicated by a color change.

-

Isolate the monoazo intermediate by filtration and wash with a cold brine solution.

Step 2: Synthesis of this compound

3.2.1. Diazotization of the Monoazo Intermediate

-

Suspend the monoazo intermediate from Step 1 in water and cool to 0-5°C.

-

Follow the same diazotization procedure as in section 3.1.1, using sodium nitrite and hydrochloric acid to convert the remaining primary amino group into a diazonium salt.

3.2.2. Azo Coupling with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic Acid

-

In a separate vessel, dissolve 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

-

Cool the solution to 0-5°C.

-

Slowly add the cold diazonium salt solution of the monoazo intermediate to the solution of the coupling agent with vigorous stirring.

-

Maintain the low temperature and continue stirring until the coupling reaction is complete, as indicated by the formation of the deep red color of this compound.

Step 3: Isolation and Purification

-

The crude this compound is typically isolated from the reaction mixture by "salting out," which involves the addition of sodium chloride to decrease its solubility.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed with a saturated sodium chloride solution to remove impurities.

-

The final product is dried under vacuum at a controlled temperature.

Manufacturing Considerations

The industrial production of this compound requires careful control of several parameters to ensure high yield and purity.

| Parameter | Importance | Typical Conditions |

| Temperature | Diazonium salts are unstable at higher temperatures. Low temperatures (0-5°C) are crucial to prevent decomposition. | 0-5°C for diazotization and coupling reactions. |

| pH | The pH of the reaction medium affects the rate and mechanism of the coupling reaction. | Diazotization is carried out in acidic conditions. Coupling with amines is also typically done in acidic to neutral pH, while coupling with phenols is done under alkaline conditions. |

| Stoichiometry | Precise molar ratios of reactants are necessary to ensure complete reaction and minimize side products. | Equimolar amounts of the diazo component and the coupling agent are generally used. |

| Stirring | Efficient mixing is essential for uniform reaction and heat distribution. | Continuous and vigorous stirring is required throughout the process. |

Applications in Research and Drug Development

While the primary application of this compound is in the dyeing industry for materials like leather, wool, silk, and paper, it has also been noted for its use as a biological stain in biomedical fields.[1][2][3] The specific protocols and the types of cellular structures it highlights are not well-documented in readily available literature. Its complex aromatic structure and the presence of sulfonic acid groups, which can interact with biological macromolecules, may warrant further investigation for applications in:

-

Histology and Cytology: As a counterstain or for specific staining of cellular components.

-

Assay Development: The chromophoric nature of the dye could potentially be exploited in colorimetric assays.

Professionals in drug development might consider the azo structure of this compound, as some azo compounds are known to be bioreduced to aromatic amines in vivo, a factor to consider in any potential therapeutic or diagnostic application.

Safety Information

This compound is an organic dye and should be handled with appropriate safety precautions.[1] Users should avoid inhaling the dust and prevent direct contact with skin and eyes by using personal protective equipment such as gloves and safety glasses.[1] In case of accidental ingestion or significant exposure, immediate medical attention should be sought.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. C.I. This compound [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, Technical grade Dye content | CymitQuimica [cymitquimica.com]

Solubility Profile of Acid Red 119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 119 (C.I. 262085), a diazo dye with applications in various industries, including textiles, leather, and paper.[1][2] Understanding the solubility of this compound in different solvents is crucial for its effective use in research, development, and quality control. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solvent selection.

Physicochemical Properties

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, the following table summarizes the available information. It is important to distinguish this compound from Solvent Red 119, a different compound with distinct properties.

| Solvent | CAS Number | Temperature (°C) | Solubility |

| Water | 7732-18-5 | Not Specified | 70 g/L |

| Alcohol Solvents | Various | Not Specified | Soluble |

| Ether Solvents | Various | Not Specified | Insoluble |

Note: The term "soluble" indicates that the substance dissolves to a visually appreciable extent, but does not provide a quantitative value. Further experimental determination is recommended for specific applications.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

pH: this compound is reported to be stable under acidic conditions and less stable in alkaline environments.[3] This suggests that pH can significantly impact its aqueous solubility, potentially due to structural changes or degradation in alkaline solutions.

-

Solvent Polarity: The qualitative data indicates that this compound, an acid dye, is soluble in polar solvents like water and alcohols, and insoluble in non-polar solvents like ethers. This is consistent with the presence of polar functional groups in its molecular structure.

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature. This method is based on creating a calibration curve and then measuring the concentration of a saturated solution.

1. Materials and Equipment:

-

This compound powder

-

Solvent of interest

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Cuvettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

2. Preparation of Standard Solutions and Calibration Curve:

-

Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution.

-

Determine λmax: Scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.

3. Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

4. Measurement and Calculation:

-

Allow the undissolved solid in the saturated solution to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its solubility.

Caption: Workflow for this compound Solvent Selection.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended to perform experimental solubility determinations under the specific conditions of use.

References

Spectral properties and absorption maximum of Acid Red 119.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the diazo dye, Acid Red 119. Due to the limited availability of specific published spectral data for this particular dye, this document outlines the fundamental principles of its spectroscopic analysis, provides generalized experimental protocols for determining its absorption characteristics, and discusses the expected spectral behavior based on the properties of analogous azo dyes. This guide serves as a practical resource for researchers utilizing this compound in their work, enabling them to characterize its spectral properties and develop quantitative analytical methods.

Introduction

This compound, a synthetic organic compound, belongs to the family of acid dyes characterized by the presence of one or more azo groups (-N=N-) and sulfonic acid groups (-SO₃H).[1][2] These structural features are responsible for its color and its solubility in aqueous media.[3][4] Acid dyes are primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides.[4] Beyond its use as a colorant, the distinct spectral properties of this compound make it a subject of interest in various research applications, including the development of analytical methods and studies of dye-molecule interactions. Understanding the interaction of this compound with light is fundamental to its application and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [1] |

| Molecular Weight | 673.67 g/mol | [1] |

| C.I. Name | This compound | [1] |

| CAS Number | 12220-20-1 (deprecated), 70210-06-9 | [5] |

| Appearance | Red to dark red powder | [3] |

| Solubility | Soluble in water and alcohol | [3] |

Spectral Properties

Absorption Maximum (λmax)

The absorption maximum (λmax) is the wavelength at which a substance shows maximum absorbance. For azo dyes, the λmax is influenced by the extent of the conjugated system and the presence of auxochromes and chromophores. While the specific λmax for this compound in various solvents has not been reported in the available literature, a related compound, Acid Red B, has been reported to have a λmax of 510 nm in an aqueous solution. It is important to experimentally determine the λmax for this compound in the specific solvent system being used.

Molar Absorptivity (ε)

Molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a given solvent. This value is crucial for quantitative analysis using the Beer-Lambert law. The molar absorptivity of this compound has not been documented in the searched literature and would need to be determined experimentally.

Solvent Effects

The polarity of the solvent can significantly influence the absorption spectrum of a dye, a phenomenon known as solvatochromism. This can result in a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The sulfonic acid groups in this compound render it soluble in polar solvents like water and alcohols. It is anticipated that changes in solvent polarity will affect the electronic distribution in the dye molecule, thereby altering its absorption spectrum.

Effect of pH

The spectral properties of this compound are expected to be pH-dependent due to the presence of acidic sulfonic acid groups and basic azo groups.[6] Protonation or deprotonation of these functional groups can alter the electronic structure of the molecule, leading to changes in the absorption spectrum.[7] Generally, for dyes with acidic and basic functionalities, a change in pH can cause a significant shift in the λmax and a change in the molar absorptivity.[8] It is crucial to control the pH of the solution when performing quantitative measurements.

Experimental Protocols

To obtain the specific spectral data for this compound, the following experimental protocols can be employed.

Determination of Absorption Maximum (λmax) and Molar Absorptivity (ε)

This protocol outlines the procedure for determining the λmax and molar absorptivity of this compound in a given solvent.

Materials:

-

This compound powder

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

Spectrophotometer cuvettes (e.g., 1 cm path length)

-

UV-Vis Spectrophotometer

-

Solvent of choice (e.g., deionized water, ethanol, methanol)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

-

Dissolve the powder in a small amount of the chosen solvent in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Add solvent to the mark and mix thoroughly to ensure a homogenous solution. Calculate the molar concentration of this stock solution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a wavelength range appropriate for colored compounds (e.g., 300-800 nm).

-

Use the chosen solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of all the standard solutions at the λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be the molar absorptivity (ε) if the path length (b) is 1 cm.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the spectral properties of a chemical compound like this compound.

Caption: Workflow for determining the absorption maximum and molar absorptivity.

Conclusion

While specific, quantitative spectral data for this compound is not extensively published, this technical guide provides a framework for researchers to determine these properties experimentally. By following the outlined protocols, scientists can obtain the necessary data, such as the absorption maximum and molar absorptivity, to utilize this compound effectively in their research. Furthermore, the general principles discussed regarding the effects of solvent and pH provide a basis for understanding and controlling the spectral behavior of this dye in various experimental conditions. The provided workflow and diagram serve as a practical guide for the systematic characterization of this compound's spectral properties.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. This compound [chembk.com]

- 4. Skyacido® this compound - Buy this compound dyefor silk, acid dyes red 119 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Acid Red 119 Staining in Biological Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the interaction of Acid Red 119 with biological tissues. It is designed to equip researchers, scientists, and professionals in drug development with a deep understanding of the principles and practical applications of this versatile dye in histological and pathological studies.

Introduction to this compound

This compound, also known as C.I. This compound, is a double azo class anionic dye.[1] Its chemical structure, characterized by the presence of sulfonic acid groups, imparts a net negative charge in aqueous solutions, a key determinant of its staining properties. This dye is utilized in various staining techniques, most notably in trichrome staining methods, to differentiate cellular and extracellular components, particularly cytoplasm, muscle, and collagen.

The Physicochemical Basis of Staining

The interaction between this compound and biological tissues is primarily governed by electrostatic forces.[2][3] At an acidic pH, which is a standard condition for most trichrome staining protocols, the amino groups of proteins within the tissue become protonated, acquiring a positive charge.[4] The negatively charged sulfonic acid groups of the this compound molecules are then attracted to these positively charged sites on tissue proteins, leading to the formation of stable, colored complexes.

The staining process is a dynamic equilibrium influenced by several factors, including:

-

pH of the Staining Solution: A low pH is crucial to ensure the protonation of tissue proteins, thereby maximizing the available binding sites for the anionic dye.[4][5]

-

Dye Concentration: The concentration of this compound in the staining solution affects the intensity of the stain.

-

Molecular Size and Tissue Porosity: The differential staining observed in trichrome methods is partly due to the varying porosity of different tissue components and the molecular weight of the dyes used.

Diagram: The Core Staining Mechanism

Caption: Electrostatic attraction between this compound and tissue proteins.

Role in Trichrome Staining

Trichrome staining methods utilize two or more acid dyes of contrasting colors to selectively stain different tissue components.[4][6] In a typical Masson's trichrome stain, this compound (or a similar red dye like Biebrich scarlet) is used as the "plasma stain" to color cytoplasm, muscle, and keratin (B1170402) red.

The differential staining in trichrome techniques is achieved through a process of dye competition and displacement, often involving a polyacid like phosphotungstic or phosphomolybdic acid.[6][7] The smaller red dye molecules initially stain most components. The subsequent application of a polyacid is thought to displace the red dye from collagen fibers, which are more permeable. A larger, contrasting dye (e.g., Aniline Blue or Light Green) then stains the collagen.

Diagram: Logical Workflow of Trichrome Staining

Caption: Sequential steps in a typical Masson's trichrome staining protocol.

Quantitative Data and Staining Parameters

| Parameter | Typical Value/Range | Influence on Staining |

| pH of Staining Solution | 2.5 - 3.5 | Lower pH increases the positive charge on proteins, enhancing dye binding. |

| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to more intense but potentially less specific staining. |

| Staining Time | 5 - 15 minutes | Sufficient time is needed for dye penetration and binding. |

| Differentiation Time | 10 - 15 minutes | Crucial for removing the red dye from collagen to allow for counterstaining. |

Experimental Protocols

The following are detailed methodologies for staining procedures that can incorporate this compound or a similar red acid dye.

Protocol 1: Masson's Trichrome Staining

This protocol is a widely used method for differentiating collagen from other tissues.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through descending grades of alcohol (100%, 95%, 70%) to distilled water (2 minutes each).

-

-

Mordanting:

-

Incubate sections in Bouin's fluid at 56-60°C for 1 hour or overnight at room temperature.[8]

-

Rinse thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin (B73222) working solution for 5-10 minutes.[8]

-

Rinse in running tap water for 5 minutes.

-

-

Plasma Staining:

-

Stain in a solution of Biebrich scarlet-acid fuchsin (of which this compound can be a component or substitute) for 15 minutes.[8]

-

Rinse in distilled water.

-

-

Differentiation and Counterstaining:

-

Place in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[8] This step removes the red dye from collagen.

-

Transfer directly to Aniline Blue solution and stain for 5 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in 1% acetic acid solution for 1-3 minutes.[8]

-

Dehydrate rapidly through ascending grades of alcohol.

-

Clear in xylene and mount with a resinous medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red

-

Collagen: Blue

Protocol 2: Picro-Sirius Red for Collagen (Adaptable for this compound)

While Sirius Red (Direct Red 80) is the standard for this technique due to its ability to enhance collagen birefringence, the underlying principle of an acid dye in a picric acid solution can be considered.

-

Deparaffinization and Rehydration: As described above.

-

Nuclear Staining (Optional): Stain with an acid-resistant nuclear stain like Weigert's hematoxylin.

-

Staining:

-

Washing and Dehydration:

-

Wash in two changes of acidified water (0.5% acetic acid).[10]

-

Dehydrate rapidly through absolute alcohol.

-

Clear in xylene and mount.

-

Expected Results (with Sirius Red):

-

Collagen: Red

-

Cytoplasm: Yellow

-

Under Polarized Light: Collagen fibers appear birefringent (yellow, orange, or green depending on thickness).

Conclusion

The staining mechanism of this compound in biological tissues is a well-defined process rooted in fundamental principles of electrochemistry. Its utility, particularly in complex staining methodologies like the Masson's trichrome, underscores the importance of a controlled, multi-step procedure to achieve differential and high-contrast visualization of tissue components. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the accurate interpretation of tissue morphology in both normal and pathological states. The protocols and parameters outlined in this guide provide a robust framework for the successful application of this compound in a laboratory setting.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Investigation of the pH‐dependence of dye‐doped protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trichrome staining - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 9. stainsfile.com [stainsfile.com]

- 10. med.emory.edu [med.emory.edu]

An In-depth Technical Guide on the Cellular and Tissue Toxicity of Acid Red 119

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is a synthetic azo dye used in various industrial applications. As with many commercial dyes, understanding its toxicological profile is crucial for assessing its potential impact on biological systems and for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicity of this compound to cells and tissues, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound primarily originates from a study on the freshwater fish Channa punctata. This study investigated the hepatotoxic effects following acute exposure to sub-lethal concentrations of the dye. The key findings are summarized in the tables below.

| Biomarker | Concentration of this compound | Exposure Time (hours) | Result |

| DNA Damage | 15.90 mg/L and 31.81 mg/L | 24, 48, 72, 96 | Significant, time-dependent increase |

| Malondialdehyde (MDA) | 15.90 mg/L and 31.81 mg/L | 96 | Markedly higher than control |

| Enzyme Activity | Concentration of this compound | Exposure Time (hours) | Result |

| Superoxide Dismutase (SOD) | 15.90 mg/L and 31.81 mg/L | 96 | Significantly reduced |

| Glutathione-S-Transferase (GST) | 15.90 mg/L and 31.81 mg/L | 96 | Significantly reduced |

Data sourced from a study on the hepatotoxic effects of this compound in the freshwater fish Channa punctata.[1][2]

Experimental Protocols

The primary study investigating the hepatotoxicity of this compound employed the following methodology:

In Vivo Study in Channa punctata

-

Test Organism: Freshwater fish, Channa punctata.

-

Test Substance: this compound (an azo dye).

-

Experimental Groups:

-

Control group (water only).

-

Treatment group 1: Exposed to 15.90 mg/L of this compound.

-

Treatment group 2: Exposed to 31.81 mg/L of this compound.

-

-

Exposure Duration: 96 hours (acute exposure).

-

Sampling Intervals: Liver tissue samples were collected at 24, 48, 72, and 96 hours.

-

Assays Performed:

-

DNA Damage Assessment: The specific method for DNA damage assessment was not detailed in the abstract, but it showed a time-dependent increase in damage.

-

Oxidative Stress Marker: Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

-

Enzyme Activity Assays: The activities of Superoxide Dismutase (SOD) and Glutathione-S-Transferase (GST) were determined.

-

Histopathological Examination: Liver tissues were processed for microscopic examination to identify structural anomalies.[1][2]

-

Visualizations

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed mechanism of liver damage caused by this compound, based on the available experimental evidence.

References

History and discovery of Acid Red 119 as a dye.

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 119 is a synthetic, water-soluble anionic dye belonging to the disazo class of colorants. It finds primary application in the dyeing of proteinaceous and polyamide substrates such as leather, wool, silk, and nylon, as well as in the paper industry. Its utility also extends to the biomedical field as a biological stain. This document provides an in-depth technical overview of this compound, encompassing its history, chemical properties, synthesis, and applications. Quantitative data are presented in structured tables, and a detailed, generalized experimental protocol for its synthesis is provided. Visual diagrams illustrating the synthesis workflow are included to enhance understanding.

Introduction and Historical Context

This compound, also known by commercial names such as Acid Red V and Weak Acid Red Brown V, is a significant member of the acid dye family. These dyes are characterized by their affinity for materials with cationic sites, such as protein and polyamide fibers, under acidic conditions.[1]

The specific history of the discovery of this compound is not well-documented in publicly available literature. However, its emergence is rooted in the broader history of azo dyes, which began with the discovery of the diazotization reaction in the mid-19th century. Azo dyes, characterized by the presence of one or more azo (-N=N-) functional groups, quickly became the largest and most versatile class of synthetic dyes due to their straightforward synthesis, cost-effectiveness, and wide range of accessible colors.[2] The development of acid dyes followed the need to color newly developed synthetic fibers, like cellulose (B213188) acetate, in the early 20th century.[3]

Chemical and Physical Properties

This compound is a red to dark red powder.[4] It is classified as a disazo dye, indicating the presence of two azo groups in its molecular structure.[5] Key identification and property data are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 262085[5] |

| CAS Number | 12220-20-1, 70210-06-9[5][6] |

| Chemical Class | Disazo[5][7] |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂[5] |

| Molecular Weight | 673.67 g/mol [5] |

| Hue | Bordeaux[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Physical Appearance | Red Powder[7] |

| Solubility | Soluble in water (70 g/L) and alcohol; insoluble in ether.[4][8] |

| Stability | Stable under acidic pH conditions; less stable in alkaline environments.[4] |

| Purity (Dye Content) | >98%[7] |

Table 3: Performance and Fastness Properties of this compound

| Fastness Test | Rating |

| Light Fastness | 4-6[5][8] |

| Washing Fastness | 5[7] |

| Perspiration Fastness | 4-5[5] |

| Rubbing Fastness (Dry) | 5[8] |

| Fastness to Chlorinated Water (50mg/l) | 1-2[8] |

| Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness. |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two sequential diazotization and coupling reactions. The general manufacturing method is as follows: 3-Aminobenzenesulfonic acid is first diazotized and then coupled with Naphthalen-1-amine. The resulting monoazo compound is then diazotized again and coupled with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid to form the final disazo dye.[5]

Generalized Experimental Protocol

While specific industrial manufacturing protocols are proprietary, a generalized laboratory-scale synthesis can be outlined based on the known chemistry of azo dye formation.

Materials and Reagents:

-

3-Aminobenzenesulfonic acid (Metanilic acid)

-

Naphthalen-1-amine (α-Naphthylamine)

-

3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Sodium chloride (NaCl)

-

Distilled water

Step 1: Diazotization of 3-Aminobenzenesulfonic acid

-

Dissolve a specific molar equivalent of 3-Aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate to form the sodium salt.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution to the cold 3-aminobenzenesulfonate (B1227625) solution.

-

Slowly add this mixture to a chilled solution of hydrochloric acid (in molar excess) while maintaining the temperature at 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper (detects excess nitrous acid).

Step 2: First Coupling Reaction

-

Dissolve one molar equivalent of Naphthalen-1-amine in dilute hydrochloric acid and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the Naphthalen-1-amine solution.

-

Maintain the temperature at 0-5 °C and continue stirring. The coupling reaction will proceed, forming the intermediate monoazo compound. The completion of the reaction can be monitored by the absence of the diazonium salt.

-

The intermediate dye may precipitate and can be isolated by filtration.

Step 3: Diazotization of the Intermediate Monoazo Compound

-

Suspend the monoazo intermediate from Step 2 in cold water.

-

Repeat the diazotization procedure as described in Step 1, using sodium nitrite and hydrochloric acid at 0-5 °C to convert the free amino group of the naphthalen-1-amine moiety into a second diazonium group.

Step 4: Second Coupling Reaction

-

Dissolve one molar equivalent of the final coupling component, 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid, in a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cool to 0-10 °C.

-

Slowly add the cold diazonium salt solution from Step 3 to the solution of the final coupling component with vigorous stirring.

-

The coupling reaction occurs to form the final disazo dye, this compound. The reaction mixture is typically stirred for several hours to ensure completion.

Step 5: Isolation and Purification

-

The dye is "salted out" from the reaction mixture by adding sodium chloride, which reduces its solubility and causes it to precipitate.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a saturated sodium chloride solution to remove impurities.

-

The purified dye is then dried.

Visual Representation of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications

Textile and Leather Dyeing

The primary application of this compound is in the dyeing of natural and synthetic fibers that possess basic groups. It is used to impart a red or bordeaux hue to substrates such as:

The dyeing process is typically carried out in an acidic dyebath, which protonates the amino groups in the fibers, creating cationic sites that electrostatically attract the anionic dye molecules.[1]

Paper Coloring

This compound is also utilized in the paper industry for coloring paper products.

Biological Staining

In the biomedical field, this compound is used as a cell stain.[4] As an acid dye, it stains basic cellular components, such as the cytoplasm and connective tissue, in shades of red. While not as common as other red dyes in standard histological procedures, it can be employed as a counterstain. For instance, in trichrome staining methods, an acid dye is used to color muscle and cytoplasm in contrast to collagen, which is typically stained blue or green.[2] A generalized workflow for using an acid dye as a counterstain is presented below.

Caption: Generalized workflow for histological staining.

Safety and Handling

This compound is an organic dye that requires careful handling to avoid inhalation of dust and direct contact with skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. In case of accidental ingestion or significant exposure, immediate medical attention should be sought.

Conclusion

C.I. This compound is a versatile disazo dye with significant applications in the textile, leather, and paper industries, as well as in biological staining. Its synthesis, based on well-established diazotization and coupling reactions, allows for the production of a dye with good fastness properties on proteinaceous and polyamide substrates. While specific historical details of its discovery are scarce, its development is a part of the broader evolution of synthetic azo dyes that have revolutionized the world of colorants. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications for the intended scientific audience.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. stainsfile.com [stainsfile.com]

- 3. CN100384945C - A kind of acid dye composition - Google Patents [patents.google.com]

- 4. This compound [chembk.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. Skyacido® this compound - Buy this compound dyefor silk, acid dyes red 119 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

In-Depth Technical Guide: Safety and Handling of Acid Red 119 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Acid Red 119, a synthetic diazo dye. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The key hazards are summarized below:

-

Skin Irritation: Causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[1]

-

Serious Eye Irritation: Causes serious eye irritation, potentially leading to redness, pain, and severe eye damage.[1]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1][2]

-

Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

The signal word for this compound is "Warning".[1]

Toxicological and Physical Data

| Parameter | Value/Information | Source |

| Acute Toxicity | Not available.[1] | AK Scientific, Inc. |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion.[1] | AK Scientific, Inc. |

| Symptoms of Exposure | Skin: Itching, scaling, reddening, blistering, pain, dryness. Eyes: Redness, pain, severe damage. Inhalation: Irritation of lungs and respiratory system. Ingestion: Nausea, vomiting, diarrhea.[1][2] | AK Scientific, Inc., Qingdao Sanhuan Colorchem CO., LTD |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA.[1] | AK Scientific, Inc. |

| Mutagenicity | Mutagenicity data has been reported.[2] | Qingdao Sanhuan Colorchem CO., LTD |

| Physical State | Red to dark red powder.[3][4] | ChemBK, Generic TDS |

| Solubility | Soluble in water.[3][4] | ChemBK, Generic TDS |

| Melting Point | >320°C[1] | AK Scientific, Inc. |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols are essential for minimizing exposure and responding effectively to incidents.

General Handling Protocol

-

Preparation:

-

Handling:

-

Avoid generating dust.[2] Minimize dust generation and accumulation.[2]

-

Weigh and handle the solid material with care to prevent spills.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

Emergency Protocols

-

In case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

-

In case of Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1]

-

In case of Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1][2] |

| Respiratory Protection | An approved respirator should be worn if dust is generated and ventilation is inadequate.[2] |

Fire and Explosion Hazard Data

-

Flammability: Not flammable.[1]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam appropriate for the surrounding fire.[2]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Spill Containment:

-

Cleanup Procedure:

-

Environmental Precautions:

-

Do not let the product enter drains, other waterways, or soil.[1]

-

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

Visualizations: Safety Workflows and Control Hierarchies

To further clarify safety procedures, the following diagrams illustrate key concepts in laboratory safety when handling chemicals like this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Hierarchy of controls for managing chemical hazards.

References

Acid Red 119: A Critical Evaluation for Vital Cell Staining and a Guide to Viable Alternatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the use of Acid Red 119 as a vital stain for living cells. Extensive review of scientific literature and technical documentation reveals that this compound, a diazo aniline (B41778) dye, is not a suitable or established vital stain for live-cell imaging. In fact, evidence points towards its potential cytotoxicity and genotoxicity, rendering it inappropriate for applications that require the maintenance of cellular integrity and function. This document will first elucidate the known properties and applications of this compound, followed by a discussion of its toxicological profile. Subsequently, this guide will provide a comprehensive overview of well-established and reliable alternative vital stains and cell viability assays, complete with detailed experimental protocols, quantitative data, and mandatory visualizations to aid researchers in selecting the appropriate tools for their live-cell analysis needs.

This compound: Properties and Industrial Applications

This compound, also known as C.I. 262085, is a synthetic dye belonging to the double azo class of compounds.[1][2] Its primary applications are in the textile, leather, and paper industries for dyeing purposes.[1][2][3][4]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [3] |

| Molecular Weight | 673.67 g/mol | [1][3] |

| Appearance | Red to dark red powder | [3][5] |

| Solubility | Soluble in water | [3][5] |

| Chemical Class | Double azo dye | [1][2] |

| Stability | Stable in acidic conditions, less stable in alkaline environments | [3] |

The Unsuitability of this compound as a Vital Stain

A vital stain is defined as a stain that can be applied to living cells without causing immediate or rapid cell death. The goal of vital staining is to observe cellular structures and processes in their native state. However, research indicates that this compound exhibits toxic effects on biological systems.

A study on the freshwater fish Channa punctata demonstrated that acute exposure to this compound induced significant, time-dependent DNA damage in liver tissue. Furthermore, the study reported markedly higher levels of malondialdehyde (MDA), an indicator of oxidative stress, and significantly reduced activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST). Histopathological examination of the liver revealed structural anomalies, including sinusoid dilation, erythrocytic infiltration, congested portal veins, and vacuolization. These findings strongly suggest that this compound is genotoxic and induces oxidative stress, leading to cellular damage.

Another source describes this compound as a potential anticancer agent that acts as a tumor inhibitor by inducing apoptosis (programmed cell death). This characteristic is fundamentally incompatible with the requirements of a vital stain.

Given this evidence of cytotoxicity and the lack of any established protocols for its use in live-cell imaging, this compound is not recommended for vital staining applications.

Recommended Alternatives for Vital Staining and Cell Viability Assessment

For researchers seeking to visualize and quantify living cells, several well-validated methods are available. This section provides an in-depth guide to some of the most common and reliable red and other fluorescent vital stains and viability assays.

Neutral Red: A Classic Vital Stain for Lysosomal Uptake

Neutral Red is a eurhodin dye that acts as a supravital stain, meaning it is taken up by living cells.[6] It is a weakly cationic dye that readily penetrates cell membranes and accumulates in the acidic environment of lysosomes.[7][8] The uptake of Neutral Red is an active process, and thus, the amount of dye retained in the lysosomes is proportional to the number of viable cells.[6][8][9]

Mechanism of Neutral Red uptake and accumulation in viable cells.

This protocol is adapted from established methods for assessing cytotoxicity.[10][11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Expose cells to the test compound at various concentrations for the desired duration. Include untreated and vehicle controls.

-

Staining: Remove the treatment medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[13]

-

Washing: Carefully remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove excess, unbound dye.[11]

-

Extraction: Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[9]

-

Quantification: Agitate the plate for a few minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm using a microplate reader.[6][14]

| Parameter | Description | Typical Value/Range | Reference(s) |

| Absorbance Maximum | Wavelength for quantifying extracted Neutral Red | ~540 nm | [6][14] |

| Linear Cell Range | The range of cell numbers where absorbance is proportional to cell number | 5,000 - 50,000 cells/well | [6][14] |

| Incubation Time | Time required for optimal dye uptake | 1 - 4 hours | [11] |

Propidium Iodide: A Fluorescent Stain for Dead Cells

Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used to identify dead cells in a population.[15][16] It is a membrane-impermeant dye, meaning it cannot cross the intact membrane of live cells.[15][16] However, in dead cells with compromised membranes, PI can enter and bind to DNA, exhibiting a significant increase in fluorescence.[15][16][17]

Workflow for distinguishing live and dead cells using Propidium Iodide.

This protocol is a general guideline for assessing cell viability using PI with a flow cytometer.[18]

-

Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add PI to the cell suspension at a final concentration of 1-10 µg/mL.

-

Incubation: Incubate the cells for 5-15 minutes on ice, protected from light. Do not wash the cells after this step.

-

Analysis: Analyze the stained cells promptly (within 1 hour) by flow cytometry. Live cells will show low red fluorescence, while dead cells will exhibit high red fluorescence.

| Parameter | Description | Value | Reference(s) |

| Excitation Maximum (Bound) | Wavelength for exciting PI when intercalated with DNA | ~535 nm | [15][16][17] |

| Emission Maximum (Bound) | Wavelength of emitted fluorescence when bound to DNA | ~617 nm | [15][16][17] |

| Fluorescence Enhancement | Increase in fluorescence upon binding to nucleic acids | 20- to 30-fold | [15][17] |

Other Advanced Assays for Cell Health and Viability

Beyond simple vital staining, several assays provide more nuanced information about cellular health.

-

JC-1 (Mitochondrial Membrane Potential): This cationic dye is used to monitor mitochondrial health.[19][20][21][22] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[19][21] In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green.[19][21] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[20]

-

XTT (Metabolic Activity): This colorimetric assay measures the metabolic activity of viable cells.[1][23][24][25][26] The water-soluble XTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a soluble orange formazan (B1609692) product, which can be quantified by absorbance.[23][24][25]

-

Resazurin (B115843) (AlamarBlue®) (Redox Activity): This is a fluorometric or colorimetric assay that measures the reducing environment of viable cells.[27][28][29][30][31] The blue and non-fluorescent resazurin is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[27][30][31]

Conclusion

While this compound is an effective dye for various industrial applications, the available scientific evidence strongly indicates its unsuitability as a vital stain for living cells due to its cytotoxic and genotoxic properties. For researchers in cell biology and drug development, it is imperative to use well-validated and non-toxic methods for live-cell analysis to ensure the integrity and reliability of experimental results. This guide provides a detailed overview of robust and widely accepted alternatives, including Neutral Red for vital staining of lysosomes and Propidium Iodide for the identification of dead cells, along with other advanced assays for assessing cell health. By selecting the appropriate tools and following established protocols, researchers can confidently investigate the dynamic processes of living cells.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. krishnadyes.net [krishnadyes.net]

- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay | RE-Place [re-place.be]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qualitybiological.com [qualitybiological.com]

- 12. researchgate.net [researchgate.net]

- 13. re-place.be [re-place.be]

- 14. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Propidium iodide - Wikipedia [en.wikipedia.org]

- 17. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]

- 18. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. caymanchem.com [caymanchem.com]

- 20. raybiotech.com [raybiotech.com]

- 21. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 22. biotium.com [biotium.com]

- 23. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 26. abcam.cn [abcam.cn]

- 27. tipbiosystems.com [tipbiosystems.com]

- 28. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]

- 29. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 30. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. documents.thermofisher.com [documents.thermofisher.com]

Understanding the Binding Affinity of Acid Dyes to Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction